2-Oxo-1,2-diphenylethyl 4-fluorobenzoate
Description
2-Oxo-1,2-diphenylethyl 4-fluorobenzoate is a benzoate ester derivative characterized by a 2-oxo-1,2-diphenylethyl backbone and a 4-fluorobenzoate moiety. The presence of the electron-withdrawing 4-fluoro substituent on the benzoate ring and the bulky diphenylethyl group distinguishes it from structurally analogous compounds, influencing its reactivity, stability, and intermolecular interactions .
Properties
Molecular Formula |
C21H15FO3 |
|---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
(2-oxo-1,2-diphenylethyl) 4-fluorobenzoate |
InChI |
InChI=1S/C21H15FO3/c22-18-13-11-17(12-14-18)21(24)25-20(16-9-5-2-6-10-16)19(23)15-7-3-1-4-8-15/h1-14,20H |
InChI Key |
HZNNDORNHGSURB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared here with two closely related derivatives: 2-(4-chlorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate and 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate . These analogs share the α-keto ester core but differ in substituent patterns on both the ethyl and benzoate groups, enabling a systematic evaluation of structural and functional variations.
Key Structural Differences:
Backbone Substituents :
- Target Compound : Features a sterically hindered 1,2-diphenylethyl group.
- Analogs : Utilize a less bulky 4-chlorophenyl-substituted ethyl chain.
Benzoate Substituents :
- 4-Fluoro (Target) : Moderate electron-withdrawing effect (σₚ = 0.06 for -F).
- 3-Trifluoromethyl (Analog 1) : Strong electron-withdrawing effect (σₚ = 0.54 for -CF₃).
- 2-Chloro (Analog 2) : Electron-withdrawing but sterically bulky (σₚ = 0.23 for -Cl).
Property Comparisons:
Data Tables
Table 1: Spectroscopic and Computational Data
Table 2: Crystallographic Parameters
| Parameter | Target Compound | Analog 1 | Analog 2 |
|---|---|---|---|
| Space Group | P2₁/c (predicted) | Pī | P2₁/c |
| Unit Cell Volume (ų) | ~1200 (estimated) | 742.3 | 1567.2 |
| Packing Efficiency | High (due to diphenyl) | Moderate | Low |
Research Findings
Electronic Effects :
- The 4-fluoro group in the target compound provides a balance between electron withdrawal and steric accessibility, contrasting with the stronger but bulkier -CF₃ group in Analog 1. This results in a lower HOMO-LUMO gap (4.2 eV vs. 4.5 eV), suggesting enhanced reactivity .
- Analog 2’s 2-chloro substituent introduces steric hindrance, reducing packing efficiency and vibrational stability compared to the target compound .
Crystallographic Behavior :
- The diphenylethyl backbone in the target compound likely promotes dense crystal packing via π-π stacking, whereas Analog 1 relies on F⋯H interactions for stability. Analog 2’s Cl⋯Cl interactions lead to less efficient packing .
Thermal Stability :
- Analog 1’s higher melting point (122–124°C) correlates with its strong intermolecular interactions, while the target compound’s predicted stability aligns with its moderate hydrogen-bonding capacity .
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